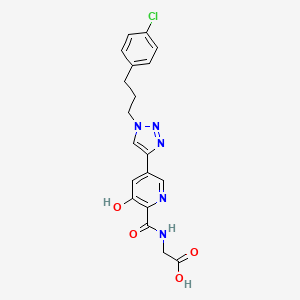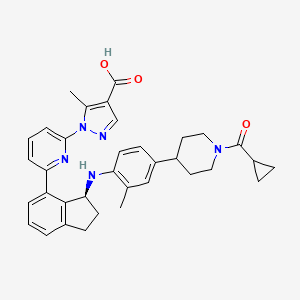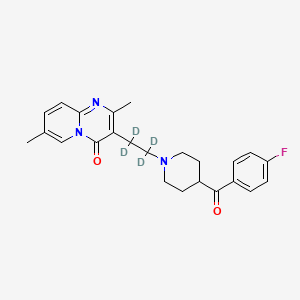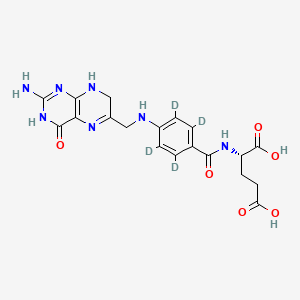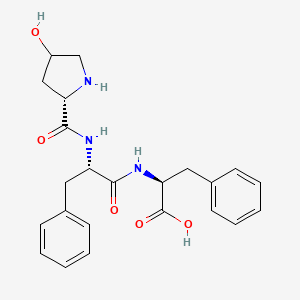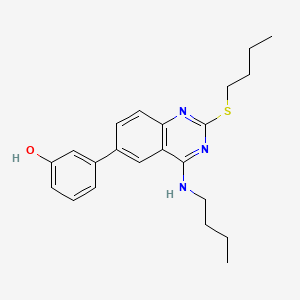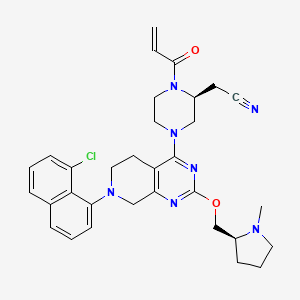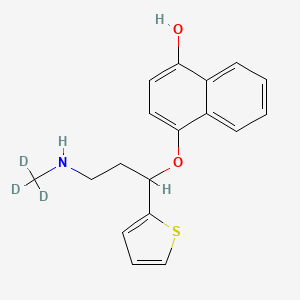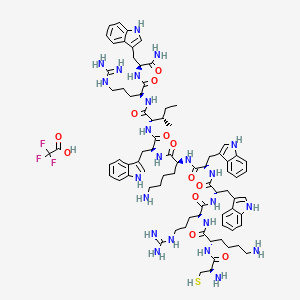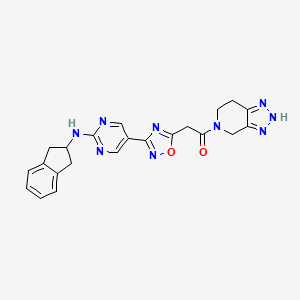
Autotaxin-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autotaxin-IN-4 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer, fibrosis, and other diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput screening methods and automated synthesis techniques to ensure consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Autotaxin-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with enhanced or reduced biological activity .
Applications De Recherche Scientifique
Autotaxin-IN-4 has a wide range of scientific research applications, including:
Fibrosis Research: This compound has been studied for its potential to reduce fibrosis in various tissues, including the lungs and liver, by inhibiting the production of lysophosphatidic acid.
Inflammatory Diseases: This compound has been investigated for its role in modulating inflammatory responses in diseases such as rheumatoid arthritis and multiple sclerosis.
Neurodegenerative Diseases: Research has shown that this compound may have neuroprotective effects by inhibiting the autotaxin-lysophosphatidic acid pathway in neurodegenerative diseases such as Alzheimer’s disease.
Mécanisme D'action
Autotaxin-IN-4 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating various cellular processes such as cell proliferation, migration, and survival . The molecular targets of this compound include the autotaxin enzyme and the lysophosphatidic acid receptors, which are involved in the downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Autotaxin-IN-4 is unique compared to other autotaxin inhibitors due to its specific structural features and high potency. Similar compounds include:
BLD-0409: An autotaxin inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural modifications that enhance its inhibitory activity and specificity for the autotaxin enzyme .
Propriétés
Formule moléculaire |
C22H21N9O2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30) |
Clé InChI |
SXAMGRAIZSSWIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


